Methyl 1-acetylpiperazine-2-carboxylate
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Overview
Description
Methyl 1-acetylpiperazine-2-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. It is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure, which includes a piperazine ring substituted with an acetyl group and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-acetylpiperazine-2-carboxylate typically involves the reaction of piperazine with acetic anhydride and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial production methods are designed to be efficient and cost-effective, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-acetylpiperazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 1-acetylpiperazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 1-acetylpiperazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 1-acetylpiperazine-2-carboxylate can be compared with other piperazine derivatives, such as:
1-acetylpiperazine: Lacks the carboxylate ester group, leading to different chemical properties and applications.
Methyl piperazine-2-carboxylate: Does not have the acetyl group, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
Methyl 1-acetylpiperazine-2-carboxylate (MAPC) is a chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores the biological activity of MAPC, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
MAPC is characterized by its piperazine ring, which is a common structural motif in many pharmacologically active compounds. Its molecular formula is C8H14N2O3, and it features an acetyl group and a carboxylate moiety that contribute to its reactivity and biological interactions.
The biological activity of MAPC is primarily attributed to its interaction with various molecular targets, including enzymes and receptors.
- Enzyme Inhibition : MAPC has been employed in studies investigating enzyme inhibition, particularly in the context of neuropharmacology. It has shown potential as an inhibitor for certain protein kinases, which are critical in numerous signaling pathways .
- Receptor Binding : Research indicates that MAPC may interact with muscarinic acetylcholine receptors (mAChRs). Specifically, it has been noted for its role in modulating M1 receptor activity, which is implicated in cognitive functions and could be beneficial in treating conditions like Alzheimer's disease .
Antidepressant Effects
Recent studies have highlighted the potential of MAPC in reversing cognitive deficits associated with depression. For instance, in vivo experiments demonstrated that MAPC could ameliorate scopolamine-induced memory deficits in animal models, suggesting its utility as a cognitive enhancer .
Anticancer Properties
MAPC derivatives have been evaluated for their anticancer activities. One study reported that piperazine derivatives exhibited significant cytotoxicity against various cancer cell lines, including HeLa and U87MG cells. The effective concentrations (EC50 values) ranged from 2.13 to 4.22 μM for the most active compounds .
Case Studies
Case Study 1: Neuroprotective Effects
In a study focused on neurodegenerative diseases, MAPC was tested for its ability to protect neuronal cells from oxidative stress. The results indicated that MAPC could significantly reduce cell death induced by oxidative agents, potentially through its antioxidant properties.
Case Study 2: Cancer Cell Proliferation
Another investigation assessed the impact of MAPC on cancer cell proliferation. The study found that treatment with MAPC resulted in a dose-dependent inhibition of cell growth in several cancer types, demonstrating its potential as an anticancer agent .
Data Tables
The following table summarizes key findings related to the biological activity of MAPC:
Properties
IUPAC Name |
methyl 1-acetylpiperazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-6(11)10-4-3-9-5-7(10)8(12)13-2/h7,9H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVNWNACIFWWIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNCC1C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668301 |
Source
|
Record name | Methyl 1-acetylpiperazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171504-96-4 |
Source
|
Record name | Methyl 1-acetylpiperazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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